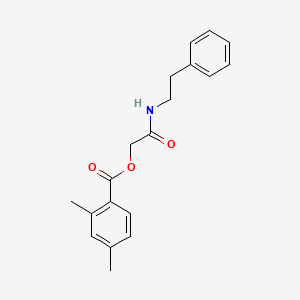

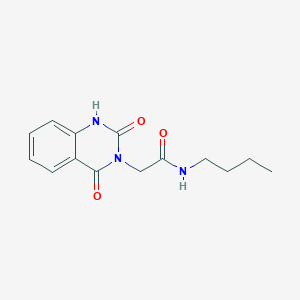

2-Oxo-2-(phenethylamino)ethyl 2,4-dimethylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxo-2-(phenethylamino)ethyl 2,4-dimethylbenzoate, also known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. ODT is a metabolite of tramadol, a widely used pain medication. ODT has been found to have potent analgesic properties, making it a promising candidate for the treatment of chronic pain. In

Applications De Recherche Scientifique

Antibacterial Activity of 2-Oxo-2H-Selenopyrano [2,3-b]Quinoline-3-Carboxylates

Field

Pharmaceutical Chemistry

Application

These compounds were synthesized and evaluated for their antibacterial properties .

Method

The compounds were synthesized by reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .

Results

The newly synthesized compounds were found to exhibit a wide spectrum of antibacterial activity. In particular, compounds 4d and 4e were highly active against S. aureus and M. roseus species .

Synthesis and Crystal Structure of 2-(2-oxo-2-phenylethyl)-4H-chromen-4-one

Field

Crystallography

Application

This compound was synthesized and its crystal structure was analyzed .

Method

The compound was synthesized by charging a round-bottomed flask with 2-hydroxyacetophenone, -4H-chromen-4-one, carbon disulfide, potassium carbonate and bromoethane and heated to 35 °C with efficient stirring .

Results

The crystal structure of the compound was successfully determined .

Fixative Effect of 2-Oxo-2-Phenylacetates in Fine Fragrance

Field

Perfumery

Application

2-Oxo-2-Phenylacetates have been used as fixatives in various perfume applications to slow down the evaporation of fragrances .

Method

A simple and reliable method was developed to measure the evaporation kinetics of various fragrances in model perfumes, and the fixative effect of 2-Oxo-2-Phenylacetates on perfume evaporation was analyzed .

Results

It was found that 2-Oxo-2-Phenylacetates have a fixative effect on fragrances with a volatility lower than 5000 µg L −1 in high-end perfumes and eau de toilette applications .

Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-Oxo

Field

Agricultural Chemistry

Application

2-Substituted Phenyl-2-Oxo compounds have been synthesized and evaluated for their fungicidal activity .

Method

The specific methods of synthesis and application are not detailed in the search results.

Results

The specific results of the fungicidal activity are not detailed in the search results .

One-Pot Biginelli Synthesis of Novel Series of 2-Oxo/Thioxo/Imino-1,2,3,4-Tetrahydropyrimidine

Field

Organic Chemistry

Application

An efficient multicomponent reaction was developed to synthesize a novel series of (±)-7-methyl-4-aryl-4,6-dihydropyrido .

Method

The compounds were synthesized from bio-based 4-hydroxy-6-methylpyridine-2-ones, aromatic aldehydes and urea/thiourea/guanidine in the presence of ZnCl2.2H2O in ethanol at 70 °C .

Results

The newly synthesized compounds were found to exhibit a wide spectrum of biological activities .

Propriétés

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 2,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-14-8-9-17(15(2)12-14)19(22)23-13-18(21)20-11-10-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPIOUNWBYAUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Phenylethyl)carbamoyl]methyl 2,4-dimethylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B2785034.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2785036.png)

![3-[Bis(3,3,3-trifluoropropyl)phosphoryl]-1,1,1-trifluoropropane](/img/structure/B2785037.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2785039.png)

![4-[(diethylamino)sulfonyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]benzamide](/img/structure/B2785042.png)

![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)

![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)